Lipophilicity Increase of 3‑(Bromodifluoromethyl)cyclohexanone Compared to Its Trifluoromethyl Analog
The predicted octanol‑water partition coefficient (LogP) of 3‑(bromodifluoromethyl)cyclohexanone is 2.73, compared to LogP = 2.31 for 3‑(trifluoromethyl)cyclohexanone (CAS 585‑36‑4), representing a ΔLogP of approximately +0.42 units, while both compounds share an identical polar surface area (PSA) of 17.07 Ų . This indicates that the –CF₂Br group increases lipophilicity relative to –CF₃ without increasing topological polar surface area, a favorable profile for enhancing passive membrane permeability while maintaining the potential for halogen bonding.
| Evidence Dimension | Octanol-water partition coefficient (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.73; PSA = 17.07 Ų |
| Comparator Or Baseline | 3‑(Trifluoromethyl)cyclohexanone: LogP = 2.31; PSA = 17.07 Ų |
| Quantified Difference | ΔLogP ≈ +0.42; ΔPSA = 0 |
| Conditions | Predicted LogP (method not specified for target); comparator LogP from Chemsrc/Molbase prediction. |
Why This Matters
For medicinal chemists optimizing lead compounds, a +0.42 LogP increase without PSA penalty can translate into measurably improved membrane permeability and oral bioavailability, making 3‑(bromodifluoromethyl)cyclohexanone a preferred building block when higher lipophilicity is desired alongside halogen‑bond donor capacity.
